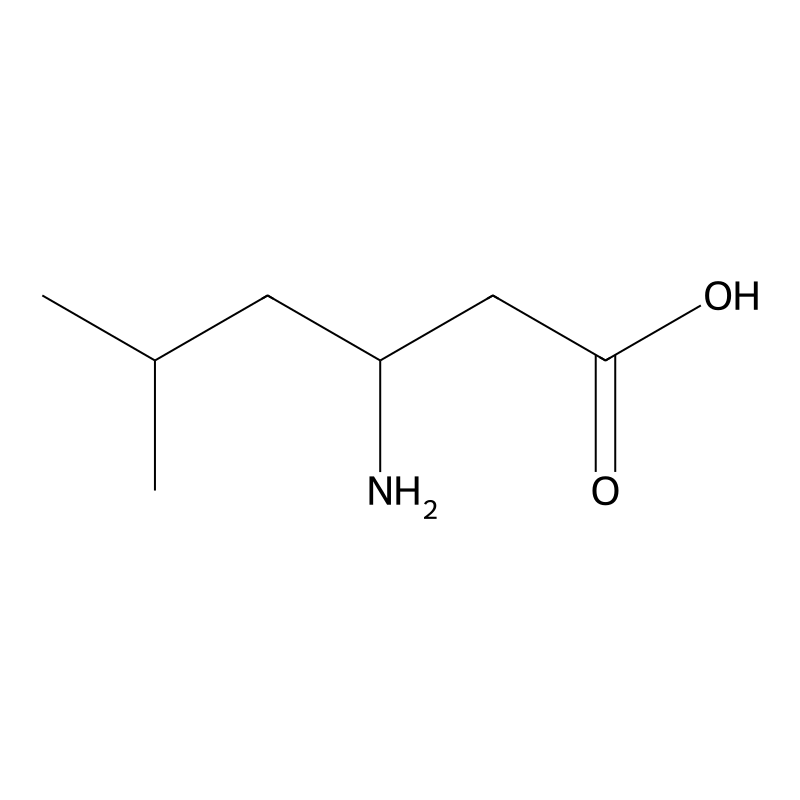

3-Amino-5-methylhexanoic acid

Content Navigation

Peptide therapeutics using L-leucine are rapidly degraded by serum proteases, limiting in vivo efficacy. 3-Amino-5-methylhexanoic acid (DL-β-homoleucine) introduces a β-amino acid backbone, providing proteolytic resistance. • Extends peptide half-life from minutes to hours/days. • Isobutyl side chain anchors in hydrophobic pockets (cyclin A). • Enables protease-resistant antimicrobial β-peptides and hormone analogs. Shipped globally in high purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-Amino-5-methylhexanoic acid (CAS 3653-34-7), commonly known as DL-β-homoleucine, is a non-proteinogenic β-amino acid defined by the presence of an isobutyl side chain on the β-carbon. In industrial and advanced laboratory procurement, it is primarily sourced as a critical building block for the synthesis of peptidomimetics, β-peptides, and foldamers [1]. By extending the peptide backbone with an additional methylene group compared to its α-amino acid counterpart (leucine), this compound introduces profound steric and conformational changes. It is widely utilized to engineer proteolytic resistance into therapeutic peptides, stabilize short helical motifs (such as 14-helices), and serve as a specialized hydrophobic residue in the design of targeted kinase inhibitors and receptor agonists[2].

Research Fit

Substituting 3-amino-5-methylhexanoic acid with its natural analog, L-leucine, results in catastrophic failure for applications requiring metabolic stability, as native α-peptides are rapidly degraded by serum proteases within minutes [1]. Furthermore, substitution with structurally related commercial compounds like pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is chemically invalid for peptide backbone extension. Pregabalin possesses an aminomethyl group rather than a direct β-amino configuration, which fundamentally alters both the backbone length and the side-chain spatial orientation during solid-phase peptide synthesis. Finally, using simpler β-amino acids like β-alanine fails to provide the critical isobutyl side-chain hydrophobicity required for specific target engagement, such as anchoring in hydrophobic binding grooves or stabilizing amphipathic antimicrobial β-peptides [2].

Substitution Risk

Enhanced Proteolytic Stability

The incorporation of 3-amino-5-methylhexanoic acid into peptide sequences fundamentally alters their susceptibility to enzymatic cleavage. Studies comparing native α-peptides to chimeric or fully substituted β-peptides demonstrate that β-amino acid incorporation can extend blood plasma half-lives by multiple orders of magnitude. For instance, while standard linear α-peptides typically exhibit serum half-lives of less than 15 minutes, sequences incorporating β-homoamino acids like β-homoleucine have demonstrated extended half-lives exceeding 98 to 388 hours in human blood plasma [1]. This resistance extends across multiple aggressive proteases, including trypsin, elastase, and human serum peptidases, where β-peptides remain completely intact after 24 to 48 hours of incubation.

| Evidence Dimension | Plasma half-life (proteolytic stability) |

| Target Compound Data | >98 to 388 hours (for β-amino acid containing peptides) |

| Comparator Or Baseline | <15 minutes (for native α-peptides) |

| Quantified Difference | >400-fold increase in half-life |

| Conditions | Human blood plasma incubation at 37°C |

Procurement of β-homoleucine is essential for developers of peptide therapeutics who must overcome the rapid in vivo degradation that limits native α-peptides.

CDK2-Cyclin A Binding Retention

In the development of non-ATP competitive inhibitors targeting the substrate recruitment site of cyclin A, the isobutyl side chain of β-homoleucine is critical for occupying the hydrophobic binding groove. Research demonstrates that replacing standard dipeptide units with a single β-homoleucine residue allows the creation of potent, simplified tetrapeptide inhibitors [1]. These β-homoleucine-containing peptidomimetics retain high binding affinity while offering superior metabolic stability compared to their larger α-peptide precursors. The specific spatial orientation provided by the β-homoleucine backbone ensures that the hydrophobic isobutyl group correctly anchors into the cyclin A groove, a structural requirement that cannot be met by β-alanine or unbranched β-amino acids.

| Evidence Dimension | Structural simplification and binding retention |

| Target Compound Data | Potent tetrapeptide inhibitor containing β-homoleucine |

| Comparator Or Baseline | Larger, metabolically labile native α-peptides (octapeptides or larger) |

| Quantified Difference | Significant reduction in peptide length while retaining target-specific cyclin A binding |

| Conditions | CDK2-cyclin A binding groove inhibition assays |

Buyers synthesizing targeted kinase inhibitors must use β-homoleucine to simultaneously achieve necessary hydrophobic target engagement and required metabolic stability.

Stable 14-Helix Formation

β-amino acids are uniquely capable of forming stable secondary structures at much shorter chain lengths than natural α-amino acids. While α-peptides generally require 10 to 15 residues to form a stable α-helix in water, β-peptides incorporating residues like β-homoleucine can form highly stable 14-helices with as few as 6 to 8 residues [1]. The steric bulk of the isobutyl side chain on the β-carbon strongly biases the backbone dihedral angles, driving the thermodynamic preference for the 14-helical conformation. This predictable folding behavior is heavily leveraged in the synthesis of amphipathic antimicrobial peptides, where precise spatial segregation of hydrophobic (β-homoleucine) and cationic residues is required for membrane disruption.

| Evidence Dimension | Minimum chain length for stable helical folding |

| Target Compound Data | 6–8 residues (β-peptides) |

| Comparator Or Baseline | 10–15 residues (α-peptides) |

| Quantified Difference | ~50% reduction in required sequence length for stable folding |

| Conditions | Aqueous solution structural analysis |

Procuring β-homoleucine allows researchers to synthesize much shorter, more cost-effective peptide foldamers without sacrificing structural integrity or biological activity.

Proteolytically Stable Therapeutic Peptides

Used as a direct substitute for L-leucine in peptide drug candidates to prevent rapid degradation by blood serum proteases, effectively extending in vivo half-life from minutes to hours or days [1].

Non-ATP Competitive Kinase Inhibitors

Integrated into short peptidomimetics targeting the hydrophobic cyclin A binding groove, where its isobutyl side chain provides critical anchoring while reducing overall peptide length [2].

Antimicrobial β-Peptide Foldamers

Utilized in the synthesis of ultrashort, amphipathic 14-helical β-peptides designed to disrupt bacterial membranes without being degraded by pathogen-secreted proteases[1].

Kiss1R Agonist Optimization

Employed in the truncation and modification of hormone analogs (such as kisspeptin) to enhance plasma stability while maintaining anti-proliferative or hormone-regulatory activity [3].

Application Fit Matrix

References

- [1] The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics. PMC.

- [2] Truncation and optimisation of peptide inhibitors of cyclin-dependent kinase 2-cyclin a through structure-guided design. PubMed, 2009.

- [3] US11807660B2 - Peptide compound and application thereof, and composition containing ... Google Patents.

XLogP3

GHS Hazard Statements

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types